Mapcho-10

Catalog No.
S599847
CAS No.
70504-28-8
M.F
C15H34NO4P
M. Wt
323.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mapcho-10

CAS Number

70504-28-8

Product Name

Mapcho-10

IUPAC Name

decyl 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C15H34NO4P

Molecular Weight

323.41 g/mol

InChI

InChI=1S/C15H34NO4P/c1-5-6-7-8-9-10-11-12-14-19-21(17,18)20-15-13-16(2,3)4/h5-15H2,1-4H3

InChI Key

VVVDGSCGBGBGFN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C

Synonyms

N-decylphosphorylcholine, NDPPC

Canonical SMILES

CCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C

Membrane Mimicry and Protein-Lipid Interactions

DPC's structure resembles a natural phospholipid found in cell membranes. Scientists use DPC to create simplified model membranes for studying protein-lipid interactions. These interactions are crucial for various cellular processes, and DPC allows researchers to investigate these interactions in a controlled environment. [Source: National Institutes of Health. ""]

Drug Delivery Research

DPC's amphiphilic nature (having both hydrophobic and hydrophilic regions) makes it useful in drug delivery research. Scientists can incorporate DPC into liposomes, which are microscopic spheres used to deliver drugs within the body. DPC's properties help stabilize these liposomes and enhance their drug-carrying capacity. [Source: Royal Society of Chemistry. ""]

Membrane Protein Crystallization

Membrane proteins are essential for various cellular functions, but their study can be challenging due to their complex structures and difficulty in crystallizing. DPC can act as a detergent, solubilizing and stabilizing membrane proteins, facilitating their crystallization for X-ray crystallography studies. This technique allows researchers to determine the 3D structure of membrane proteins at an atomic level. [Source: Protein Data Bank. ""]

The origin of DOTAP is likely synthetic, as it's not a naturally occurring compound. It holds significance in scientific research due to its amphiphilic properties, meaning it has both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. This property makes DOTAP useful in various applications, particularly in gene delivery and nanoparticle formation for drug delivery systems [].


Molecular Structure Analysis

DOTAP's structure consists of three key parts:

  • Hydrophilic Head Group: This comprises a trimethylammonium cation (N(CH3)3+) linked to an ethyl group (CH2CH3). The positive charge on the nitrogen makes this region water-soluble [].
  • Hydrophobic Tail: A decyl chain (C10H21) forms the tail, which interacts poorly with water but has affinity for lipids (fats) [].
  • Phosphate Group: A phosphate group (PO4^-) links the head and tail groups. This group can participate in hydrogen bonding and can influence the overall charge of the molecule depending on pH [].

The combination of these features creates a molecule with amphiphilic properties, crucial for its applications.


Chemical Reactions Analysis

Specific reactions involving DOTAP synthesis are not readily available in scientific literature. However, quaternary ammonium compounds like DOTAP can be generally synthesized through quaternization reactions. In this process, a tertiary amine reacts with an alkyl halide (like decyl chloride) to form the quaternary ammonium cation [].

DOTAP can undergo decomposition reactions under extreme temperatures or in the presence of strong acids or bases. The exact products would depend on the specific reaction conditions.

A crucial reaction for DOTAP's application is its interaction with DNA. Due to its positive charge, DOTAP can electrostatically bind to the negatively charged phosphate backbone of DNA, forming complexes suitable for gene delivery [].


Physical And Chemical Properties Analysis

  • State: Likely a viscous liquid or solid at room temperature [].
  • Solubility: Soluble in organic solvents like chloroform and methanol. Limited solubility in water due to the hydrophobic tail [].
  • Melting Point and Boiling Point: Data not readily available.
  • Stability: Generally stable under physiological conditions (around body temperature and pH) [].

The primary mechanism of action of DOTAP is related to its ability to form complexes with DNA. The positive charge on DOTAP electrostatically interacts with the negatively charged phosphate groups of DNA, condensing the DNA into nanoparticles. These nanoparticles can then be delivered into cells, facilitating gene delivery applications [].

Mapcho-10 can be synthesized through several methods, including:

  • Phosphorylation: The synthesis typically begins with the phosphorylation of decanol to form n-decylphosphoric acid, which is then reacted with choline to yield n-decylphosphocholine.
  • Chemical Modification: Modifications may involve altering the alkyl chain length or the head group to enhance specific properties such as solubility or stability.

Mapcho-10 has a wide range of applications in biochemical and pharmaceutical research:

  • Protein Solubilization: Used extensively for extracting membrane proteins from cellular membranes.
  • Drug Formulation: Serves as a component in formulations aimed at improving drug delivery and bioavailability.
  • Biophysical Studies: Facilitates studies on protein structure and dynamics through techniques such as nuclear magnetic resonance spectroscopy and circular dichroism .

Mapcho-10 shares similarities with other zwitterionic detergents but stands out due to its unique structural properties and stability. Below is a comparison with several similar compounds:

Compound NameStructure TypeCMC (mM)Unique Features
n-DodecylphosphocholineZwitterionic detergent0.5Longer alkyl chain; less stable than Mapcho-10
OctylglucosideNonionic detergent20Derived from glucose; milder on proteins
Triton X-100Nonionic detergent0.25Broadly used; less specific for membrane proteins
n-OctylphosphocholineZwitterionic detergent1Shorter alkyl chain; more prone to hydrolysis

MAPCHO-10, also known as n-decylphosphocholine, is a zwitterionic detergent with a short-chain lipid structure that has gained significant attention in biochemical research [1]. This compound belongs to the phosphocholine class of detergents that closely mimic the natural phospholipid environment of biological membranes [2]. The following sections detail the industrial-scale synthesis protocols, chromatographic purification techniques, and quality control measures employed for research-grade MAPCHO-10 production.

Industrial-Scale Synthesis Protocols

The industrial-scale synthesis of MAPCHO-10 follows established protocols for alkylphosphocholine production that have been optimized for efficiency and yield [1] [2]. The synthesis typically employs a one-pot process that begins with n-decanol as the primary substrate [19].

Primary Synthetic Route

The primary synthetic route for MAPCHO-10 involves the reaction of n-decanol with phosphoryl chloride, followed by subsequent reactions to introduce the phosphocholine headgroup [19] [20]. This process can be broken down into several key steps:

  • Reaction of n-decanol with phosphoryl chloride in an inert solvent under controlled temperature conditions [19]
  • Formation of the phosphate intermediate through careful hydrolysis [20]
  • Introduction of the choline moiety through reaction with trimethylamine [18]
  • Final purification steps to isolate the zwitterionic product [20]

Table 1: Key Reaction Parameters for Industrial-Scale MAPCHO-10 Synthesis

ParameterOptimal ConditionNotes
Reaction Temperature45-50°CHigher temperatures may lead to side reactions [16]
Solvent SystemChloroform/AcetonitrileAnhydrous conditions required [18]
Reaction Time72-78 hoursComplete conversion monitored by thin-layer chromatography [16]
CatalystNone or Lewis acidDepends on specific protocol variation [9]
Yield35-53%After final purification steps [18] [26]

Alternative Synthetic Approaches

An alternative approach involves the use of 2-chloro-1,3,2-dioxaphospholane-2-oxide as a key intermediate, which reacts with the alcohol followed by treatment with trimethylamine [18] [26]. This method has been reported to provide comparable yields while potentially offering advantages in terms of reaction control and product purity [9].

The phosphocholine head group can also be introduced through a two-step process involving:

  • Formation of a phosphate ester intermediate through reaction with a suitable phosphorylating agent [15]
  • Quaternization with trimethylamine to form the zwitterionic phosphocholine structure [18]

Industrial-scale production typically employs specialized reactors with precise temperature control and mixing capabilities to ensure consistent product quality [16] [19]. The reaction is generally conducted under inert atmosphere to prevent oxidation of intermediates and maximize yield [20].

Chromatographic Purification Techniques

Following synthesis, MAPCHO-10 requires rigorous purification to achieve the high purity levels necessary for research applications [1] [2]. Several chromatographic techniques have been developed and optimized specifically for phosphocholine detergents [9] [11].

Column Chromatography Methods

Silica gel column chromatography represents the most widely employed method for initial purification of MAPCHO-10 [16] [23]. The process typically involves:

  • Adsorption of crude MAPCHO-10 onto silica gel (100-200 mesh) [23]
  • Sequential elution with carefully selected solvent systems [16]
  • Collection and analysis of fractions to identify those containing pure product [23]

Table 2: Chromatographic Purification Systems for MAPCHO-10

Chromatography TypeStationary PhaseMobile PhaseRecovery RatePurity Achieved
Silica GelSilica (100-200 mesh)Chloroform/Methanol/Water (65:25:5)85-90%>90% [16] [23]
Ion ExchangeQ-Sepharose Fast FlowBuffer with salt gradient75-80%>95% [21]
Gel FiltrationSephadex G-25Aqueous buffer99%>99% [11]

High-Performance Liquid Chromatography

For achieving research-grade purity, High-Performance Liquid Chromatography (HPLC) methods have been developed specifically for zwitterionic detergents like MAPCHO-10 [11] [13]. These methods typically employ:

  • Reversed-phase C18 columns for separation based on hydrophobicity [13]
  • Gradient elution systems with acetonitrile/water mixtures containing ion-pairing reagents [11]
  • UV detection at 214 nm for monitoring the elution profile [17]

The purification process often requires multiple chromatographic steps to achieve the desired purity level [11]. For instance, an initial silica gel chromatography step may be followed by ion-exchange chromatography and finally gel filtration to remove any remaining impurities [21] [23].

Recrystallization Techniques

Complementary to chromatographic methods, recrystallization techniques have been developed for the final purification of MAPCHO-10 [16]. These typically involve:

  • Dissolution of partially purified MAPCHO-10 in a minimal volume of chloroform [16]
  • Addition of ethyl acetate to precipitate the product while leaving impurities in solution [16]
  • Further recrystallization from acetone at controlled temperature (-6°C) to achieve high purity [16]

This sequential recrystallization approach has been shown to effectively remove urea-type byproducts and other synthesis-related impurities [16].

Quality Control Measures for Research-Grade Material

Ensuring the quality and purity of research-grade MAPCHO-10 requires comprehensive analytical testing and quality control measures [1] [12]. These measures are essential for verifying the identity, purity, and performance characteristics of the final product [12] [17].

Analytical Methods for Purity Assessment

Several analytical techniques are employed to assess the purity of MAPCHO-10 preparations [12] [17]:

  • Thin-Layer Chromatography (TLC) for rapid purity screening and detection of synthesis byproducts [1] [2]
  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of organic impurities [16]
  • Mass Spectrometry for precise molecular weight determination and identification of potential contaminants [12]
  • Elemental Analysis to confirm the elemental composition matches the theoretical values [16] [26]

Table 3: Analytical Quality Control Parameters for Research-Grade MAPCHO-10

Analytical MethodParameter MeasuredAcceptance CriteriaReference Method
TLCPuritySingle spot, Rf = 0.38 (CHCl3/MeOH/H2O, 65:25:5)Visual inspection [26]
1H NMRStructural integrityCharacteristic peaks at 3.37-5.23 ppmComparison to standard [16]
Mass SpectrometryMolecular weight323.41 ± 0.05 DaMALDI-TOF [1]
Elemental AnalysisC, H, N, O, P contentWithin ±0.4% of theoretical valuesCombustion analysis [26]
FTIRFunctional groupsCharacteristic phosphocholine bandsComparison to reference spectrum [16]

Functional Testing

Beyond analytical purity assessment, functional testing is essential to ensure that the purified MAPCHO-10 performs as expected in research applications [9] [10]:

  • Critical Micelle Concentration (CMC) determination to verify surfactant properties [1] [5]
  • Protein solubilization efficiency testing with model membrane proteins [9] [10]
  • Stability testing under various storage conditions to establish shelf-life parameters [12]

The CMC value for MAPCHO-10 should be consistent with established literature values, typically around 1.5 mM, and batch-to-batch variation should be minimal to ensure reproducible experimental results [1] [5].

Certificate of Analysis Requirements

For research-grade MAPCHO-10, a comprehensive Certificate of Analysis typically includes [1] [12]:

  • Identity confirmation by spectroscopic methods [16]
  • Purity assessment by multiple analytical techniques (typically >99% for research grade) [1]
  • Absence of specific contaminants such as heavy metals and endotoxins [12]
  • Physical properties including appearance, solubility, and melting point [1] [16]

Quality control procedures often include a coefficient of variation threshold of 25% for key parameters to ensure batch-to-batch consistency [12]. This rigorous quality control process ensures that researchers receive a product that will perform consistently in their experimental systems [12] [27].

XLogP3

3.5

Other CAS

70504-28-8

Wikipedia

Decyl 2-trimethylazaniumylethyl phosphate

Dates

Modify: 2023-08-15

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